N-Boc-(1-aminocycloheptyl)-acetaldehyde
Description
Context within N-Protected Amino Aldehyde Chemistry
N-protected amino aldehydes are a class of compounds of significant interest in organic chemistry. kfnl.gov.sa They are characterized by the presence of a reactive aldehyde (-CHO) functional group and an amine (-NH2) group that is masked with a protecting group. The protection of the amine is crucial because the inherent nucleophilicity and basicity of a free amine would otherwise interfere with reactions targeting the aldehyde or other parts of the molecule. researchgate.net
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions, including those that are basic or nucleophilic. organic-chemistry.orgresearchgate.net A key advantage of the Boc group is its susceptibility to cleavage under mild acidic conditions, which allows for the selective deprotection of the amine at a desired stage in a multi-step synthesis. organic-chemistry.orgresearchgate.net N-Boc-(1-aminocycloheptyl)-acetaldehyde fits squarely within this chemical class, embodying the strategic use of the Boc protecting group to allow for the selective reactivity of the aldehyde functionality. squarix.de
Significance as a Versatile Organic Building Block
The dual functionality of this compound makes it a highly versatile organic building block. squarix.de The aldehyde group can participate in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, Wittig reactions, and reductive aminations. nih.govsigmaaldrich.com These reactions are fundamental to extending the carbon skeleton and introducing new functional groups.
Simultaneously, the Boc-protected amine provides a latent site for further functionalization. Once the desired modifications have been made via the aldehyde, the Boc group can be removed to reveal the primary amine. This amine can then be used to form amides, amines, and other nitrogen-containing structures, adding another layer of complexity to the synthesized molecule. This strategic, stepwise reactivity is a cornerstone of modern synthetic chemistry.
Role in the Design and Synthesis of Complex Organic Molecules
The structural features of this compound make it an important precursor in the synthesis of more complex and biologically relevant molecules. Amino aldehydes, in general, are valuable intermediates for creating a wide range of structural frameworks.
The ability to manipulate the aldehyde and the protected amine independently allows chemists to design synthetic routes that build molecular complexity in a controlled manner. For instance, the aldehyde can be used to connect the cycloheptyl scaffold to another part of a target molecule, after which the amine can be deprotected and reacted to form a new linkage, potentially cyclizing the molecule or adding a new pharmacophore. Peptide derivatives containing an α-amino aldehyde unit have been identified as potent inhibitors of various proteases, highlighting the utility of this class of compounds in medicinal chemistry and drug discovery. The unique cycloheptyl ring of this compound offers a distinct three-dimensional structure that can be exploited in the design of novel therapeutic agents and other complex organic materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-(2-oxoethyl)cycloheptyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-14(10-11-16)8-6-4-5-7-9-14/h11H,4-10H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBUFUSWCASKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Boc 1 Aminocycloheptyl Acetaldehyde and Analogues
Strategies for Installation of the N-Boc Protecting Group on Amines
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis. Its stability under a wide range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step syntheses. derpharmachemica.comorganic-chemistry.org The most common reagent for its installation is di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) or (Boc)₂O. organic-chemistry.orgresearchgate.net Various protocols have been developed to improve the efficiency, selectivity, and environmental footprint of the N-Boc protection reaction. thieme-connect.comnih.gov
In line with the principles of green chemistry, significant research has been directed toward developing catalytic and solvent-free methods for N-Boc protection. researchgate.net These approaches aim to minimize waste, avoid hazardous organic solvents, and simplify product isolation. derpharmachemica.comresearchgate.net
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration and often reused. derpharmachemica.comresearchgate.net Amberlite-IR 120 and Amberlyst-15, both solid-phase acidic resins, have been shown to be effective catalysts for the N-tert-butoxycarbonylation of a wide array of aliphatic (both cyclic and acyclic) and aromatic amines. derpharmachemica.comresearchgate.net These reactions are typically rapid, proceeding to completion within minutes at room temperature under solvent-free conditions, and afford the N-Boc products in high yields (95-99%). derpharmachemica.com Similarly, Amberlyst A 21, a mild basic solid resin, serves as a reusable heterogeneous catalyst for this transformation, offering excellent yields and short reaction times without the risk of carbamate (B1207046) decomposition that can occur with some Lewis acid catalysts. researchgate.net
Other solvent-free approaches include the use of iodine as a catalyst, which efficiently promotes the reaction between amines and (Boc)₂O at ambient temperature. organic-chemistry.org Catalyst-free protocols have also been established, further simplifying the procedure and purification process. thieme-connect.comnih.gov One such method involves carrying out the reaction in water, which can chemoselectively yield N-Boc derivatives without side products like isocyanates or ureas. organic-chemistry.orgnih.gov
| Catalyst/Medium | Conditions | Substrate Scope | Key Advantages | Reference |
|---|---|---|---|---|
| Amberlite-IR 120 / Amberlyst-15 | Solvent-free, Room Temp. | Aliphatic & Aromatic Amines | Fast (1-3 min), High Yield (95-99%), Reusable Catalyst | derpharmachemica.comresearchgate.net |
| Amberlyst A 21 | Solvent-free, Room Temp. | Aliphatic, Aromatic, Heterocyclic Amines | Reusable, Mildly Basic, High Conversion | researchgate.net |
| Iodine (catalytic) | Solvent-free, Room Temp. | Aryl & Aliphatic Amines | Practical, Efficient, Ambient Temperature | organic-chemistry.org |
| Glycerol (B35011) | Catalyst-free, Room Temp. | Aliphatic, Aromatic, Heteroaromatic Amines | Green Solvent, High Selectivity, Recyclable Solvent | rsc.org |
| Water/Acetone | Catalyst-free, Room Temp. | Structurally Diverse Amines | Eco-friendly, Fast (8-12 min), Excellent Yields | nih.gov |
In the synthesis of complex molecules, it is often necessary to protect an amino group in the presence of other sensitive functional groups, such as hydroxyls. derpharmachemica.com Chemoselectivity is therefore a critical consideration. Many modern N-Boc protection protocols exhibit excellent functional group tolerance. For instance, methods using solid-supported catalysts like Amberlite-IR 120 have been successfully applied to the selective protection of an amine in the presence of a hydroxyl group. derpharmachemica.com
Catalyst-free systems using green solvents like glycerol or water are also highly chemoselective. organic-chemistry.orgrsc.orgresearchgate.net These protocols allow for the N-tert-butoxycarbonylation of amino alcohols without the formation of undesired side products such as oxazolidinones, which can arise from the reaction of the hydroxyl group with the Boc precursor. organic-chemistry.orgresearchgate.net The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst also enables highly chemoselective mono-N-Boc protection of diverse amines, including amino alcohols, without competitive side reactions. organic-chemistry.org This high degree of selectivity is crucial for synthetic routes starting from precursors like (1-aminocycloheptyl)methanol, where the primary amine must be protected before the alcohol is oxidized to the target aldehyde.
Approaches to Introducing the Cycloheptyl Amino Aldehyde Core
The construction of the α-amino aldehyde core is a pivotal step in the synthesis of the target compound. α-Amino aldehydes are versatile synthetic intermediates but are often prone to racemization and self-condensation. nih.gov Therefore, they are frequently generated and used in situ or prepared through mild, high-yielding transformations from stable precursors.
A primary route to N-protected α-amino aldehydes involves the partial reduction of a corresponding N-protected α-amino acid or its derivatives (e.g., esters, Weinreb amides). nih.gov For the synthesis of N-Boc-(1-aminocycloheptyl)-acetaldehyde, a logical precursor would be N-Boc-1-aminocycloheptanecarboxylic acid. This starting material can be synthesized from cycloheptanone (B156872) via a Strecker or Bucherer-Bergs reaction, followed by N-Boc protection.
Another powerful strategy for synthesizing amines is reductive amination (also known as reductive alkylation), which involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the amine. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org While typically used to form C-N bonds, variations of this chemistry can be adapted to synthesize the target core. For example, a tandem direct reductive amination/N-Boc protection procedure allows for the one-pot synthesis of N-Boc protected secondary amines from an aldehyde and a primary amine. nih.govnih.gov This highlights the utility of combining imine formation, reduction, and protection in a single synthetic operation.
| General Strategy | Typical Precursor | Key Transformation | Advantages/Considerations | Reference |
|---|---|---|---|---|
| Partial Reduction of Carboxylic Acid Derivative | N-Boc-α-amino acid | Conversion to ester or Weinreb amide, followed by reduction (e.g., with DIBAL-H or LiAlH₄) | Well-established, good control over stereochemistry. Requires careful control of reducing agent to avoid over-reduction to alcohol. | nih.gov |
| Oxidation of Amino Alcohol | N-Boc-α-amino alcohol | Mild oxidation (e.g., Swern, Dess-Martin periodinane) | Precursor is often readily available from reduction of the amino acid. Avoids over-oxidation. | tsijournals.com |
| Reductive Amination | Keto-aldehyde or equivalent | Reaction with an amine source followed by in situ reduction | Convergent and efficient for building complexity. | organic-chemistry.orgwikipedia.org |
| Ozonolysis of Alkene | N-Boc protected homoallylic amine | Cleavage of C=C bond with ozone | Effective for generating aldehydes, but requires a suitable unsaturated precursor. |
Derivations from Precursors and Related Synthetic Routes
The generation of the final aldehyde functionality requires robust and reliable methods that are compatible with the N-Boc protecting group. The choice of precursor and the specific synthetic route are critical to achieving a successful outcome.
A highly effective and widely used method for preparing N-protected α-amino aldehydes is the controlled reduction of an activated carboxylic acid derivative. nih.gov To prevent over-reduction to the corresponding amino alcohol, the carboxylic acid is typically converted into an ester or, more commonly, an N-methoxy-N-methylamide (Weinreb amide).
The reduction of a Weinreb amide with a hydride reagent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) proceeds via a stable chelated intermediate that collapses to the aldehyde only upon aqueous workup. nih.gov This prevents the aldehyde from being further reduced to the alcohol, making it a superior method for generating aldehydes in high yield. This strategy has been successfully applied to the synthesis of chiral α-amino aldehydes linked to a solid support, demonstrating its reliability. nih.gov
An alternative, though often less controlled, method is the low-temperature reduction of an N-Boc amino ester using DIBAL-H. Careful control of stoichiometry and temperature is essential to stop the reaction at the aldehyde stage.
The term "olefination" typically refers to the conversion of a carbonyl group to an alkene (e.g., via a Wittig reaction). In the context of generating an amino aldehyde, a related transformation might involve the oxidative cleavage (ozonolysis) of an N-Boc protected homoallylic amine, which would yield the desired aldehyde.
Acetaldehyde (B116499) itself is a volatile liquid (boiling point ~20 °C) and can be challenging to handle accurately in the lab; it is also prone to self-aldol condensation. wikipedia.orgadventchembio.com For these reasons, synthetic chemists often employ "acetaldehyde equivalents" or synthons, which are more stable reagents that react to introduce the two-carbon aldehyde fragment (–CH₂CHO). acs.org
A common strategy involves using a nucleophilic acetaldehyde equivalent. An example is cis-2-ethoxyvinyllithium, which can be prepared from cis-1,2-diethoxyethene. acs.org This reagent acts as a masked acetaldehyde enolate. It can be added to an appropriate electrophile, such as an imine or iminium ion derived from cycloheptylamine, to construct the carbon skeleton. Subsequent hydrolysis of the resulting enol ether under acidic conditions would unmask the aldehyde functionality. This approach offers a powerful method for constructing the target molecule by forming the C-C bond adjacent to the nitrogen-bearing carbon.
Reactivity and Chemical Transformations of N Boc 1 Aminocycloheptyl Acetaldehyde
Electrophilic Reactivity of the Aldehyde Carbonyl Functionality
The aldehyde group in N-Boc-(1-aminocycloheptyl)-acetaldehyde is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. libretexts.org This electrophilicity is the basis for a wide range of nucleophilic addition reactions. The partially positive charge on the carbonyl carbon makes it a prime target for attack by various nucleophiles. masterorganicchemistry.comlibretexts.org
The general mechanism for nucleophilic addition to an aldehyde like this compound involves two main steps:
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a tetrahedral alkoxide intermediate, where the carbon atom's hybridization changes from sp² to sp³. libretexts.org
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a solvent or a mild acid, to yield an alcohol product. libretexts.org
The reactivity of the aldehyde can be enhanced by acidic conditions, which protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.org A variety of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents), hydrides, amines, and enolates.
Table 1: General Scheme of Nucleophilic Addition to this compound
| Step | Description | Intermediate/Product Structure |
| 1 | Nucleophilic attack on the carbonyl carbon. | Tetrahedral Alkoxide Intermediate |
| 2 | Protonation of the alkoxide. | Alcohol Product |
Nucleophilic Reactivity via Enamine or Enol Equivalents
Beyond the electrophilicity of the carbonyl carbon, this compound can also exhibit nucleophilic character at its α-carbon. This is achieved through the formation of enamine or enol equivalents, which effectively reverses the polarity (umpolung) of the α-carbon.
Enamines are formed through the reaction of the aldehyde with a secondary amine, typically in the presence of an acid catalyst. libretexts.org This reaction proceeds via an iminium ion intermediate. Since the nitrogen of a secondary amine in the iminium ion intermediate lacks a proton to be eliminated, a proton is instead removed from the adjacent α-carbon, leading to the formation of a C=C double bond characteristic of an enamine. libretexts.org The resulting enamine is nucleophilic at the α-carbon and can react with a variety of electrophiles.
Activation through Aminocatalysis for Enantiocontrol
A powerful strategy for controlling the stereochemical outcome of reactions involving this compound is through aminocatalysis. In this approach, a chiral secondary amine catalyst reacts with the aldehyde to form a chiral enamine intermediate. This transient species then reacts with an electrophile, and the stereochemistry of the product is dictated by the chiral environment created by the catalyst.
This method is highly effective for achieving enantioselective α-functionalization of aldehydes. princeton.edu The chiral catalyst controls the facial selectivity of the enamine's attack on the electrophile, leading to the preferential formation of one enantiomer. frontiersin.org
Mechanistic Investigations of Key Reactions Involving the Amino Aldehyde
Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling its chemical behavior.
Imine and Iminium Ion Formation Pathways
The reaction of this compound with primary amines leads to the formation of imines (also known as Schiff bases), which are compounds containing a carbon-nitrogen double bond. libretexts.orgmasterorganicchemistry.com This reversible, acid-catalyzed process is fundamental to many of its transformations. libretexts.org
The mechanism of imine formation involves several key steps:
Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org
Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org
Elimination of Water: The lone pair of electrons on the nitrogen assists in the elimination of a water molecule, forming a positively charged species known as an iminium ion. libretexts.orgnih.gov
Deprotonation: A base removes a proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. libretexts.org
The formation of an iminium ion is a critical step, as this intermediate is significantly more electrophilic than the starting aldehyde and plays a key role in many carbon-carbon bond-forming reactions. nih.gov
Table 2: Mechanistic Steps in Imine Formation
| Step | Reactants | Intermediate | Product |
| 1 | Aldehyde + Primary Amine | Zwitterionic Adduct | - |
| 2 | Zwitterionic Adduct | Carbinolamine | - |
| 3 | Carbinolamine + Acid | Protonated Carbinolamine | - |
| 4 | Protonated Carbinolamine | Iminium Ion | Water |
| 5 | Iminium Ion + Base | - | Imine |
Stereochemical Control in Carbon-Carbon Bond Forming Reactions
Achieving stereochemical control in reactions that form new carbon-carbon bonds is a central goal in organic synthesis. For this compound, this is often accomplished through aminocatalysis, where the formation of chiral iminium ions or enamines directs the approach of incoming nucleophiles or electrophiles.
In reactions proceeding through a chiral enamine intermediate, the steric bulk and electronic properties of the chiral catalyst create a biased environment. This forces the electrophile to attack one face of the enamine preferentially, leading to a high degree of enantioselectivity in the final product. princeton.edufrontiersin.org
Similarly, when a chiral iminium ion is formed, it can direct the stereoselective addition of nucleophiles. The chiral scaffold of the catalyst shields one face of the iminium ion, allowing the nucleophile to attack from the less hindered side. This strategy is employed in a variety of asymmetric transformations, including Michael additions and Friedel-Crafts alkylations.
The choice of catalyst and reaction conditions is critical for achieving high levels of stereocontrol. Factors such as the catalyst's structure, the solvent, and the temperature can all influence the stereochemical outcome of the reaction.
Applications in Asymmetric Synthesis
Role as a Chiral Building Block in Stereoselective Synthesis
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules. wiley.comenamine.net N-Boc-α-amino aldehydes, like N-Boc-(1-aminocycloheptyl)-acetaldehyde, are particularly useful in this regard. acs.org The stereochemistry of the final product is directly influenced by the predefined stereocenter of the building block. The Boc-protected amine and the adjacent aldehyde group offer two distinct points for chemical modification, enabling the construction of new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. The predictable transfer of chirality from the building block to the product is a cornerstone of modern asymmetric synthesis, streamlining the production of single-enantiomer pharmaceuticals and other biologically active compounds. enamine.netnih.gov
Advanced Synthetic Strategies Incorporating N Boc 1 Aminocycloheptyl Acetaldehyde
Development of Tandem and Cascade Reaction Sequences
Conceptually, N-Boc-(1-aminocycloheptyl)-acetaldehyde could be employed in similar tandem processes. The aldehyde functionality is amenable to reactions such as aldol (B89426) additions, Wittig reactions, or reductive aminations, which could be followed by an intramolecular cyclization or another intermolecular reaction, leveraging the N-Boc protected amino group for subsequent transformations. However, no specific examples involving the cycloheptyl derivative have been reported.
Design and Implementation of One-Pot Synthetic Protocols
One-pot syntheses are designed to combine multiple reaction steps in a single flask, often by the sequential addition of reagents. This approach is highly valued for its ability to reduce waste and improve time and cost-effectiveness. The synthesis of N-heterocycles and enimino carbocycles through tandem dehydrative coupling and reductive cyclization of halo-sec-amides is an example of such a protocol. rsc.org
N-Boc-protected amino aldehydes are ideal candidates for one-pot protocols due to their dual functionality. The aldehyde can participate in initial C-C or C-N bond-forming reactions, and the N-Boc group can be deprotected in situ to allow the liberated amine to engage in a subsequent cyclization or condensation step. While this is a common strategy for synthesizing various heterocyclic scaffolds, its application with this compound has not been described in the literature.
Application in Combinatorial Chemistry and Solid-Phase Synthesis of Novel Scaffolds
Combinatorial chemistry and solid-phase synthesis are pivotal techniques for the rapid generation of large libraries of compounds for drug discovery and material science. Cyclic peptides, for example, have been synthesized on solid supports to create scaffolds for the multivalent presentation of other molecules. nih.govuni-konstanz.de
The structure of this compound, with its protected amine and reactive aldehyde, makes it a theoretically suitable building block for solid-phase synthesis. The aldehyde could be used for initial attachment to a solid support or for on-resin diversification reactions. The N-Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) conditions and can be removed orthogonally to other protecting groups to enable further functionalization. This would allow for the generation of diverse molecular scaffolds based on the aminocycloheptane core. Nevertheless, there is no published research demonstrating the use of this compound in either combinatorial libraries or solid-phase synthesis.
Future Research Directions and Theoretical Perspectives
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity
The synthesis of derivatives from N-Boc-(1-aminocycloheptyl)-acetaldehyde often involves reactions at the aldehyde functionality, which can generate a new stereocenter. Future research will likely focus on the development of novel catalytic systems to control the stereochemical outcome of these transformations with high precision.
One promising avenue is the use of organocatalysis. Chiral secondary amines, such as proline and its derivatives, have been successfully employed to catalyze asymmetric aldol (B89426), Mannich, and Michael reactions on various aldehydes. The application of these catalysts to this compound could provide access to a range of enantioenriched products. Research in this area would involve screening a library of catalysts to identify the optimal system for both high yield and enantioselectivity.
Transition metal catalysis also presents significant opportunities. Chiral complexes of metals like rhodium, iridium, and palladium are known to catalyze a wide array of asymmetric transformations. For instance, the development of a catalytic system for the asymmetric allylation or arylation of this compound would be of considerable interest for the synthesis of complex chiral alcohols.
A key challenge in developing these catalytic systems is the steric bulk of the N-Boc-1-aminocycloheptyl group, which may influence the approach of reactants to the catalytic site. Future studies will need to address this challenge through the rational design of catalysts that can accommodate this sterically demanding substrate.
Hypothetical Catalyst Screening Data for Asymmetric Aldol Reaction
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| L-Proline | DMSO | 25 | 85 | 90:10 | 92 |
| (S)-Diphenylprolinol silyl (B83357) ether | CH2Cl2 | 0 | 92 | 95:5 | 98 |
| Chiral N-heterocyclic carbene | THF | -20 | 88 | >99:1 | 95 |
| Rhodium/(S)-BINAP | Toluene | 25 | 75 | 80:20 | 88 |
Computational Chemistry Approaches to Elucidate Reactivity and Selectivity
Computational chemistry offers powerful tools to understand the reactivity and selectivity of chemical reactions at a molecular level. For this compound, computational studies can provide valuable insights into its conformational preferences and how these influence its reactivity. The cycloheptane (B1346806) ring is known for its conformational flexibility, adopting several low-energy conformations such as the chair and boat forms. acs.org Understanding the conformational landscape of this compound is crucial for predicting its behavior in chemical reactions.
Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this aldehyde. By comparing the energies of different transition state structures, it is possible to predict the stereochemical outcome of a reaction. This information can then be used to guide the design of new catalysts and reaction conditions to enhance stereoselectivity. For example, in an organocatalyzed reaction, DFT could be used to model the interaction between the aldehyde, the catalyst, and the incoming nucleophile, providing a rationale for the observed stereoselectivity.
Furthermore, molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound and its derivatives in different solvent environments. This can be particularly useful for understanding the stability of different conformers and how they might influence the properties of larger molecules, such as peptides, that incorporate this building block.
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound will likely focus on developing more sustainable and environmentally friendly synthetic routes. This includes minimizing the use of hazardous reagents and solvents, improving atom economy, and reducing energy consumption.
One area of focus could be the development of biocatalytic methods. Enzymes, such as oxidases and reductases, can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity. The use of an enzyme to catalyze the oxidation of the corresponding alcohol to this compound could offer a greener alternative to traditional methods that rely on heavy metal-based oxidizing agents.
Another green approach would be the use of alternative reaction media, such as water or supercritical fluids, to replace volatile organic solvents. researchgate.net The development of catalytic systems that are active and stable in these media would be a significant advancement. Additionally, flow chemistry techniques could be explored to enable safer, more efficient, and scalable synthesis of this compound and its derivatives. researchgate.net
Comparison of Synthetic Routes to Aldehydes
| Method | Oxidizing Agent | Solvent | Byproducts | Green Chemistry Considerations |
| Swern Oxidation | Oxalyl chloride, DMSO | CH2Cl2 | Dimethyl sulfide, CO, CO2 | Use of toxic reagents and chlorinated solvents. |
| Dess-Martin Oxidation | Dess-Martin periodinane | CH2Cl2 | 2-Iodoxybenzoic acid | Use of an explosive reagent and chlorinated solvents. |
| Biocatalytic Oxidation | O2 (air) | Water | Water | Mild conditions, environmentally benign. nih.gov |
| Oxidation with NO2 | Nitrogen dioxide gas | Neat | Nitric acid | Atom economical, no dangerous residues from the oxidizing agent. nih.gov |
Potential for New Amino Acid and Peptide Scaffold Development
The unique structure of this compound makes it an attractive building block for the synthesis of novel, non-proteinogenic amino acids and peptide scaffolds. The cycloheptyl ring can introduce conformational constraints into a peptide backbone, which can be beneficial for stabilizing specific secondary structures, such as turns and helices. This can lead to peptides with enhanced biological activity and stability. researchgate.netmdpi.com
The aldehyde functionality can be further elaborated to introduce a variety of side chains, leading to a diverse library of unnatural amino acids. For example, a Wittig reaction could be used to introduce an alkene-containing side chain, which could then be further functionalized. Reductive amination of the aldehyde could be used to introduce a new amino group, leading to the synthesis of a diamino acid.
These novel amino acids could then be incorporated into peptides to create new scaffolds with unique structural and functional properties. The development of such scaffolds is of great interest for the design of new therapeutics, as they can be used to mimic the structure of natural peptides while offering improved pharmacological properties. nih.govresearchgate.net
Design of Conformationally Constrained Scaffolds for Chemical Biology Applications
Conformationally constrained molecules are valuable tools in chemical biology for probing protein-protein interactions and for the development of potent and selective inhibitors of enzymes. nih.gov The rigid cycloheptane ring of this compound can serve as a scaffold for the design of such molecules.
By attaching pharmacophoric groups to the cycloheptyl ring and the acetaldehyde-derived side chain, it is possible to create molecules that can bind to specific biological targets with high affinity and selectivity. The conformational constraints imposed by the cycloheptyl ring can reduce the entropic penalty of binding, leading to enhanced potency. nih.gov
For example, this scaffold could be used to design inhibitors of proteases, where the constrained backbone could mimic the transition state of peptide bond cleavage. Alternatively, it could be used to develop ligands for G protein-coupled receptors (GPCRs), where the defined spatial arrangement of functional groups is crucial for binding and activation. The synthesis and biological evaluation of libraries of compounds based on this scaffold will be a key area of future research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Boc-(1-aminocycloheptyl)-acetaldehyde, and how do Boc protection strategies influence reaction efficiency?
- Methodology : The synthesis typically involves coupling Boc-protected amines with acetaldehyde derivatives. For example, Boc-protected amino acids (e.g., N-Boc-β-alanine) are reacted with alkylamines or carbonyl compounds under controlled conditions, followed by deprotection using trifluoroacetic acid (TFA) or HCl in dioxane. Key steps include maintaining anhydrous conditions to prevent premature deprotection and optimizing reaction temperatures (e.g., 0–25°C) to minimize side reactions. Boc protection enhances solubility in organic solvents and prevents unwanted nucleophilic attacks during synthesis .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : Use a combination of -NMR and -NMR to confirm the Boc group’s presence (characteristic peaks at ~1.4 ppm for tert-butyl) and the acetaldehyde moiety’s aldehyde proton (~9.5 ppm). IR spectroscopy identifies carbonyl stretching vibrations (Boc: ~1680–1720 cm; aldehyde: ~2800–2900 cm). Mass spectrometry (HRMS or ESI-MS) validates molecular weight (e.g., CHNO, MW 227.3 g/mol). Purity is assessed via HPLC with UV detection at 210–220 nm .
Q. How should this compound be stored to ensure stability?
- Methodology : Store at –20°C under inert gas (argon or nitrogen) in airtight, light-resistant containers. Avoid exposure to moisture or acidic/basic conditions, which can hydrolyze the Boc group. Monitor degradation via periodic NMR or TLC; decomposition products include cycloheptylamine and acetaldehyde derivatives .
Advanced Research Questions
Q. What are the challenges in quantifying trace acetaldehyde derivatives in complex matrices, and how can methodological discrepancies be resolved?
- Methodology : Acetaldehyde’s volatility and reactivity complicate quantification. Use derivatization agents (e.g., DNPH for HPLC-UV) to stabilize the aldehyde. Compare methods: PTR-MS may overestimate atmospheric acetaldehyde due to interference at m/z 45 (slope = 1.47 vs. DNPH-HPLC). Validate with isotope-labeled internal standards (e.g., -acetaldehyde) to correct recovery rates .
Q. How does this compound contribute to atmospheric ozone formation, and what factors influence its reactivity?
- Methodology : In smog chamber studies, acetaldehyde’s ozone formation potential (OFP) depends on VOC/NO ratios and humidity. At RH = 50%, OFP peaks at VOC/NO = 5. Use MCM v3.3.1 mechanism simulations to model OH-radical-initiated oxidation pathways, which generate peroxyacetyl nitrate (PAN) and formaldehyde. Experimental OFP values range 2.5–4.5 g O/g VOC under varying NO conditions .
Q. What mechanistic insights link acetaldehyde derivatives to neuroactive effects in preclinical models?
- Methodology : In vivo studies show acetaldehyde (50–100 mg/kg) reverses morphine-induced respiratory tolerance via PKCε modulation. Use intracerebroventricular (ICV) administration to isolate central vs. peripheral effects. Measure c-Fos expression in brainstem regions (e.g., nucleus tractus solitarius) to map neural activation. Pair with siRNA knockdown of ALDH2 to assess metabolic contributions .
Q. How can contradictory data on acetaldehyde’s stability in biological systems be reconciled?
- Methodology : Acetaldehyde rapidly binds to proteins (e.g., hemoglobin) or forms adducts with DNA, complicating free concentration measurements. Use headspace GC-MS with cryogenic trapping to capture volatile fractions. Compare with enzymatic assays (e.g., ALDH activity in liver homogenates) to quantify metabolic turnover. Contradictions arise from matrix effects (e.g., ethanol co-administration increases adduct formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
